molecular formula C9H10O2 B125875 3,5-Dimethylbenzoic acid CAS No. 499-06-9

3,5-Dimethylbenzoic acid

Cat. No. B125875
CAS RN: 499-06-9
M. Wt: 150.17 g/mol
InChI Key: UMVOQQDNEYOJOK-UHFFFAOYSA-N
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Description

3,5-Dimethylbenzoic acid is a derivative of benzoic acid where two methyl groups are substituted at the 3rd and 5th positions of the benzene ring. This compound is related to various other benzene derivatives and benzoic acid compounds, which have been studied for their chemical and physical properties, as well as their potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives of 3,5-dimethylbenzoic acid has been explored in several studies. For instance, 3,5-bis(aminomethyl)benzoic acid was synthesized from 3,5-dimethylbenzoic acid through a process involving bromination, azidonation, and reduction, which is noted for its simplicity and cost-effectiveness . Another study reported the preparation of 3,5-dimethylbenzamide from mesitylene, which involved oxidation, chloridization, and reaction with ammonia, with 3,5-dimethylbenzoic acid as an intermediate .

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzoic acid has been determined by X-ray crystallography, revealing a monoclinic space group and specific bond lengths and angles that are consistent with related molecules measured in the gas phase . Additionally, the inclusion complex of cyclomaltoheptaose (β-cyclodextrin) with 3,5-dimethylbenzoic acid has been studied, showing a triclinic crystal structure with disordered guest molecules in multiple orientations .

Chemical Reactions Analysis

The chemical behavior of 3,5-dimethylbenzoic acid and its derivatives under various conditions has been investigated. For example, the solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid and 3,5-dinitro-4-methylbenzoic acid with 4,4'-bipyridine demonstrate how the choice of solvent can influence the formation of different structural patterns . Rare earth complexes with 3,4-dimethylbenzoic acid also exhibit interesting properties due to the lanthanide contraction phenomenon, affecting the coordination number and molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dimethylbenzoic acid and its derivatives have been characterized through various analytical techniques. The crystal structures of methyl 3,5-dimethylbenzoate and related compounds have been elucidated, showing how molecular associations in the crystal can form different types of bonds and aggregates . The thermal decomposition mechanisms and heat capacities of rare earth complexes with 3,4-dimethylbenzoic acid have been discussed, providing insights into their stability and thermodynamic functions .

Scientific Research Applications

Molecular Structure Analysis

The molecular structure of 3,5-dimethylbenzoic acid has been a subject of interest in crystallography. Using X-ray crystallography, the molecular structure of 3,5-dimethylbenzoic acid was determined, showing the carbon skeleton of the benzene ring with C2v symmetry and bond distances within the aromatic ring consistent with related molecules. This research is fundamental for understanding the chemical properties and potential applications of 3,5-dimethylbenzoic acid (Colapietro et al., 1984).

Synthesis and Derivative Formation

3,5-Dimethylbenzoic acid has been used as a starting material in the synthesis of various compounds. For instance, it has been used in the preparation of 3,5-dimethylbenzamide through a series of chemical reactions, highlighting its utility as a precursor in organic synthesis (Zheng Su, 2003). Additionally, 3,5-dimethylbenzoic acid has been utilized to synthesize 3,5-bis(aminomethyl)benzoic acid, indicating its versatility in creating structurally diverse molecules (G. Yong, 2010).

Inclusion Complex Formation

The compound's ability to form inclusion complexes has been explored, particularly with cyclomaltoheptaose (β-cyclodextrin). The crystal structure of this complex was studied, revealing insights into the molecular interactions and potential applications in encapsulating molecules for various purposes (A. Rontoyianni & I. Mavridis, 1994).

Interaction with Metals

Studies have also focused on the interactions of 3,5-dimethylbenzoic acid with metals. For example, complexes with Zn(II), Cd(II), and Hg(II) ions were synthesized and characterized, providing insights into the coordination chemistry and potential applications in materials science and catalysis (O. A. Odunola, 1993).

Corrosion Inhibition

Research has also been conducted on the utility of 3,5-dimethylbenzoic acid derivatives as corrosion inhibitors. A study showed that a triazol derivative of 3,5-dimethylbenzoic acid effectively inhibited corrosion of mild steel in an acidic solution, which is significant for industrial applications (Z. Tao et al., 2013).

Safety And Hazards

3,5-Dimethylbenzoic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation is necessary and all sources of ignition should be removed .

properties

IUPAC Name

3,5-dimethylbenzoic acid
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InChI

InChI=1S/C9H10O2/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVOQQDNEYOJOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060101
Record name Benzoic acid, 3,5-dimethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
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Product Name

3,5-Dimethylbenzoic acid

CAS RN

499-06-9
Record name 3,5-Dimethylbenzoic acid
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Record name 3,5-Dimethylbenzoic acid
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Record name 3,5-DIMETHYLBENZOIC ACID
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Record name Benzoic acid, 3,5-dimethyl-
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Synthesis routes and methods

Procedure details

To 25 ml of acetic acid were added 10 mmol of mesitylene, 1 mmol of N-hydroxyphthalimide and a binary co-catalyst [0.04 mmol of acetylacetonatocobalt Co(AA)2 and 0.005 mmol of acetylacetonatomanganese Mn(AA)2 ] and the resultant mixture was stirred under an oxygen atmosphere at a temperature of 70° C. for 3 hours. The products in the reaction mixture were analyzed by gas chromatography, and, as a result, mesitylene was converted into 3,5-dimethylbenzaldehyde (yield 14%) and 3,5-dimethylbenzoic acid (yield 71%) with a conversion of 91%.
[Compound]
Name
Co(AA)2
Quantity
0.04 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Mn(AA)2
Quantity
0.005 mmol
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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